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molecular formula C7H11ClO B8501584 3-Chloro-4,4-dimethylpent-2-enal CAS No. 29582-27-2

3-Chloro-4,4-dimethylpent-2-enal

Cat. No. B8501584
M. Wt: 146.61 g/mol
InChI Key: LXWLESXAZLVXBF-UHFFFAOYSA-N
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Patent
US08815879B2

Procedure details

Phosphorous oxychloride (18.77 mL, 200 mmol) was added dropwise to DMF (30.8 mL, 400 mmol) at 0-5° C. for 30 min. Pinacolone (10 g, 100 mmol) was added dropwise to the reaction mixture at the same temperature for 30 min. The mixture was allowed to rt and stirred for 2 h. The reaction mixture was poured into ice cold water and basified with ammonia solution. The solution was extracted with chloroform (3×200 mL) and the combined chloroform layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent. The residue was chromatographed over silica gel column using hexane-EtoAc (97:3) as eluents to give the product as a pale green color oil (11.7 g, 80%).
Quantity
18.77 mL
Type
reactant
Reaction Step One
Name
Quantity
30.8 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
80%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.CN([CH:9]=[O:10])C.[CH3:11][C:12](=O)[C:13]([CH3:16])([CH3:15])[CH3:14].N>>[Cl:3][C:12]([C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:11][CH:9]=[O:10]

Inputs

Step One
Name
Quantity
18.77 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
30.8 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CC(C(C)(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was allowed to rt
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice cold water
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with chloroform (3×200 mL)
WASH
Type
WASH
Details
the combined chloroform layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated the solvent
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel column

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC(=CC=O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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